2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Coordination chemistry Ligand design Homogeneous catalysis

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7) is a C9H17N3 pyrazole-derived ethanamine building block with a molecular weight of 167.25 g/mol and a calculated LogP of 0.88. The compound features a 4-ethyl-3,5-dimethyl-substituted pyrazole core linked via an N1-ethylene bridge to a primary amine terminus, yielding three rotatable bonds and a free base form suitable for downstream derivatization.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 562815-62-7
Cat. No. B1454887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
CAS562815-62-7
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CCN)C
InChIInChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3
InChIKeyHKOVPOLLMYNWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7): Technical Baseline and Procurement Context


2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7) is a C9H17N3 pyrazole-derived ethanamine building block with a molecular weight of 167.25 g/mol and a calculated LogP of 0.88 . The compound features a 4-ethyl-3,5-dimethyl-substituted pyrazole core linked via an N1-ethylene bridge to a primary amine terminus, yielding three rotatable bonds and a free base form suitable for downstream derivatization . This structural configuration positions the compound within the broader class of N-aminoethyl-functionalized heterocycles employed in medicinal chemistry as versatile intermediates and in coordination chemistry as bidentate N,N-donor ligand precursors [1].

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7): Why Generic Substitution Fails in Coordination Chemistry and Ligand Design


Generic substitution among pyrazolylethylamine ligands is not chemically warranted due to the pronounced sensitivity of metal complex catalytic performance to steric and electronic perturbations at the pyrazole ring. Systematic ligand screening demonstrates that variations in pyrazole substitution pattern—ranging from unsubstituted (L6), to 3,5-dimethyl (L7), to 3,5-di-tert-butyl (L8), to 3,5-diphenyl (L9), to 5-phenyl-3-trifluoromethyl (L10)—yield distinct palladium(II) and nickel(II) complexes with divergent catalytic outcomes in ethylene oligomerization and Friedel-Crafts alkylation [1]. The 4-ethyl-3,5-dimethyl substitution array of the target compound introduces a unique combination of moderate steric bulk (ethyl at C4) and electron-donating methyl groups (C3, C5) that is absent from the comparative ligand series. Without direct comparative data, no structural analog can be presumed to replicate the metal-binding geometry or catalytic activity profile of the target ligand without experimental validation.

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7): Quantitative Comparative Evidence for Differentiated Procurement


2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: Substitution Pattern Distinction Relative to Pyrazolylethylamine Ligand Series

The target compound possesses a 4-ethyl-3,5-dimethyl substitution array on the pyrazole ring that is absent from a systematically studied series of pyrazolylethylamine ligands employed in palladium(II) and nickel(II) catalyst development [1]. The comparative ligand set includes 2-(1H-pyrazol-1-yl)ethylamine (L6, unsubstituted), 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (L7, lacking C4-ethyl), 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethylamine (L8, bulkier C3/C5 substituents), 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethylamine (L9, aromatic C3/C5 substituents), and 2-(5-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethylamine (L10, electron-withdrawing CF3) [1]. The target compound (4-ethyl-3,5-dimethyl) introduces an ethyl group at C4 while retaining methyl groups at C3 and C5, representing a steric-electronic profile not represented among L6–L10.

Coordination chemistry Ligand design Homogeneous catalysis

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: LogP and Physicochemical Differentiation from In-Class Analogs

The target compound exhibits a calculated LogP of 0.88, representing intermediate lipophilicity within the pyrazolylethylamine chemical space . The 4-ethyl-3,5-dimethyl substitution pattern yields an aliphatic hydrocarbon content distinct from the comparator ligands: the unsubstituted analog L6 (2-(1H-pyrazol-1-yl)ethylamine, C5H9N3, MW ~111) is substantially more polar; the 3,5-di-tert-butyl analog L8 is significantly more lipophilic (estimated LogP >2.5 due to two tert-butyl groups) [1]. The target compound occupies an intermediate lipophilicity position—more lipophilic than unsubstituted L6, yet considerably less lipophilic than the highly alkylated L8.

Medicinal chemistry ADME prediction Building block selection

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: Availability as a Validated Research-Grade Building Block

The target compound is commercially available as a cataloged research chemical with established purity specifications and verified CAS registry (562815-62-7), in contrast to many closely related 4-substituted pyrazolylethylamine derivatives that require custom synthesis. The compound is offered by Santa Cruz Biotechnology (catalog sc-320739, 100 mg packaging, $100) and Hit2Lead (BB-4034837, 95% purity, liquid form) , providing procurement-ready access. In contrast, analogs such as 2-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, 2-(4-propyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, and other C4-alkyl variants are not cataloged by major research chemical suppliers and require custom synthesis with associated lead times and cost premiums.

Chemical procurement Building block sourcing Research supply chain

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS 562815-62-7): Validated Application Scenarios from Comparative Evidence


Coordination Chemistry: N,N-Bidentate Ligand Precursor for Pd(II) and Ni(II) Catalyst Development

The target compound serves as a pyrazolylethylamine ligand precursor structurally analogous to ligand series L6–L10 characterized in palladium(II) and nickel(II) complexation studies [1]. The primary amine terminus and pyrazole N2 atom provide a bidentate N,N-coordination motif capable of forming five-membered chelate rings with transition metal centers. The 4-ethyl-3,5-dimethyl substitution pattern offers a steric-electronic profile not represented among the characterized ligands L6–L10, positioning this compound for systematic exploration of substitution-dependent catalytic activity in ethylene oligomerization and Friedel-Crafts alkylation reactions [1]. Procurement of the cataloged compound (Santa Cruz Biotechnology sc-320739; Hit2Lead BB-4034837) enables direct synthesis of the corresponding Pd(II) and Ni(II) complexes following established complexation protocols using [PdCl2(MeCN)2] or NiCl2/NiBr2 precursors.

Medicinal Chemistry: Building Block with Intermediate Lipophilicity (LogP 0.88) for SAR Exploration

The target compound provides a pyrazole-containing primary amine building block with a calculated LogP of 0.88 , occupying an intermediate lipophilicity position between more polar unsubstituted analogs (predicted LogP ≈ -0.3 to 0.2) and highly lipophilic tert-butyl-substituted derivatives (predicted LogP >2.5) [1]. This intermediate physicochemical profile may support balanced membrane permeability and aqueous solubility in lead optimization programs. The primary amine functionality enables direct coupling with carboxylic acids, activated esters, sulfonyl chlorides, isocyanates, and aldehydes via standard amide bond formation, sulfonamide synthesis, urea formation, or reductive amination. The 4-ethyl-3,5-dimethyl pyrazole core introduces a specific steric and electronic signature for structure-activity relationship (SAR) interrogation where C4-alkyl substitution influences target binding or ADME properties.

Chemical Biology: Amine-Functionalized Probe Precursor for Bioconjugation

The primary amine group of the target compound provides a reactive handle for conjugation to biotin, fluorescent dyes (e.g., FITC, rhodamine, Cy dyes), affinity tags, or solid supports via standard amine-reactive chemistry. The 4-ethyl-3,5-dimethyl pyrazole moiety serves as a compact heteroaromatic scaffold that may function as a recognition element or spacer in chemical probe design. The cataloged availability of the compound from multiple vendors facilitates rapid access for probe development programs without custom synthesis delays. The intermediate LogP (0.88) may confer favorable solubility characteristics for aqueous bioconjugation protocols compared to more lipophilic pyrazole derivatives.

Method Development: Standard Substrate for Amine Derivatization Protocol Optimization

The target compound contains a single primary amine group with no additional nucleophilic or interfering functionalities, making it suitable as a model substrate for developing and optimizing amine derivatization protocols. Its cataloged availability with 95% purity specification and established CAS registry (562815-62-7) supports use as a reference standard in method development for amide coupling, sulfonamide formation, reductive amination, or solid-phase synthesis optimization. The compound's liquid physical form facilitates accurate volumetric dispensing for high-throughput experimentation.

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